Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis[4-(octadecylthio)phenyl]-
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Overview
Description
Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis[4-(octadecylthio)phenyl]- is a diketopyrrolopyrrole (DPP) based compound. DPP compounds are known for their electron-withdrawing properties and are widely used in organic electronics, such as thin-film transistors and solar cell devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis[4-(octadecylthio)phenyl]- typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, where a halogenated pyrrolo[3,4-c]pyrrole-1,4-dione is reacted with an aryl boronic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis[4-(octadecylthio)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Substitution reactions, such as halogenation or alkylation, can be performed to alter the compound’s structure and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Scientific Research Applications
Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis[4-(octadecylthio)phenyl]- has a wide range of scientific research applications:
Chemistry: Used in the synthesis of donor-acceptor polymers for organic electronics.
Medicine: Investigated for use in drug delivery systems and as a component in therapeutic agents.
Industry: Employed in the production of organic photovoltaic cells and field-effect transistors.
Mechanism of Action
The mechanism of action of Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis[4-(octadecylthio)phenyl]- involves its electron-withdrawing properties, which facilitate charge transfer processes in organic electronic devices. The compound’s molecular structure allows for efficient π-π stacking interactions, enhancing its conductivity and performance in electronic applications .
Comparison with Similar Compounds
Similar Compounds
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Similar in structure but with furan rings instead of phenyl rings.
3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Contains thiophene rings, offering different electronic properties.
Uniqueness
Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis[4-(octadecylthio)phenyl]- is unique due to its long alkyl chains, which enhance its solubility and processability in organic solvents. This makes it particularly suitable for applications in organic electronics where solution processing is advantageous .
Properties
CAS No. |
247089-62-9 |
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Molecular Formula |
C54H84N2O2S2 |
Molecular Weight |
857.4 g/mol |
IUPAC Name |
3-hydroxy-1,4-bis(4-octadecylsulfanylphenyl)-2H-pyrrolo[3,4-c]pyrrol-6-one |
InChI |
InChI=1S/C54H84N2O2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43-59-47-39-35-45(36-40-47)51-49-50(54(58)55-51)52(56-53(49)57)46-37-41-48(42-38-46)60-44-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-42,55,58H,3-34,43-44H2,1-2H3 |
InChI Key |
OECIMFUOKDGJQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSC1=CC=C(C=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=C(C=C4)SCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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